19-hydroxyprostaglandin E1 is a biologically active lipid compound classified as a prostaglandin, which are hormone-like substances derived from fatty acids. Specifically, it is a metabolite of prostaglandin E1 and plays significant roles in various physiological processes, particularly in reproductive biology. This compound is predominantly found in human seminal fluid, where it contributes to reproductive functions and may influence fertility.
19-hydroxyprostaglandin E1 is primarily synthesized in the seminal vesicles and vas deferens of mammals. The enzymatic pathways involved in its biosynthesis include prostaglandin H synthase-2, cytochrome P450 4F8, and microsomal prostaglandin E synthase-1, which sequentially convert arachidonic acid into various prostaglandins, including 19-hydroxyprostaglandin E1 .
This compound can be classified under the following categories:
The synthesis of 19-hydroxyprostaglandin E1 involves several key steps:
The molecular structure of 19-hydroxyprostaglandin E1 features a complex arrangement typical of prostaglandins:
The chemical reactions involving 19-hydroxyprostaglandin E1 are primarily related to its biosynthesis and metabolic degradation:
The mechanism of action of 19-hydroxyprostaglandin E1 involves its interaction with specific receptors:
The physical and chemical properties of 19-hydroxyprostaglandin E1 are crucial for understanding its behavior in biological systems:
19-hydroxyprostaglandin E1 has several scientific applications:
The identification of 19-OH PGE1 originated from biochemical studies of seminal plasma in the 1970s. Researchers analyzing ram and primate semen discovered novel prostaglandin metabolites with hydroxylation at the terminal carbon chain. In ram seminal fluid, 20-hydroxyprostaglandins were predominant, whereas human and primate samples revealed substantial quantities of 19-hydroxylated prostaglandin E compounds [2] [7]. This species-specific metabolic pattern indicated specialized enzymatic pathways in accessory reproductive tissues.
The compound was systematically named 19-hydroxyprostaglandin E1 based on International Union of Pure and Applied Chemistry (IUPAC) conventions for eicosanoids:
Its stereochemical designation as 19(R)-Hydroxy prostaglandin E1 (CAS 64625-55-4) recognizes the chiral center at C19, where the R-configuration predominates in biological systems [7]. Early research confirmed its biosynthesis primarily in the seminal vesicles and ampulla of the vas deferens, establishing it as a major prostaglandin in primate semen [2] [5].
19-OH PGE1 (molecular formula C₂₀H₃₄O₆, molecular weight 370.48 g/mol) shares the core structural features of classical prostaglandins: a cyclopentane ring with two aliphatic chains extending from positions C8 and C12. The upper chain features a carboxylic acid terminus at C1, while the lower chain incorporates a hydroxyl group at C15 and the characteristic C13-C14 trans double bond [5] [8]. The defining modification is the 19(R)-hydroxyl group appended to the ω-end of the carboxylic acid chain.
Table 1: Structural Characteristics of 19-Hydroxyprostaglandin E1
Characteristic | Description |
---|---|
Molecular Formula | C₂₀H₃₄O₆ |
Molecular Weight | 370.48 g/mol |
IUPAC Name | (5Z,11α,13E,15S,19R)-11,15,19-trihydroxy-9-oxoprosta-5,13-dien-1-oic acid |
Core Structure | Cyclopentane ring with ketone (C9=O) and α-hydroxyl (C11-OH) |
Carboxylic Acid Chain | 7-carbon chain with C1-COOH and 19(R)-OH terminus |
Hydroxyl Chain | 8-carbon chain with C15(S)-OH and C13-C14 trans double bond |
Key Functional Groups | Carboxyl, ketone, hydroxyl (C11, C15, C19), trans double bonds (Δ5, Δ13) |
Chiral Centers | C11 (R), C15 (S), C19 (R) |
Isomeric variations significantly influence its biological activity:
The hydroxylation at C19 enhances water solubility compared to non-hydroxylated PGE1 and alters its oxidative metabolism. Mass spectrometry reveals characteristic fragmentation patterns at m/z 370.48 [M]⁺, with prominent ions at m/z 352 ([M-H₂O]⁺) and m/z 334 ([M-2H₂O]⁺), confirming its trihydroxy structure [5] [7].
19-OH PGE1 exhibits distinct functional properties compared to both its precursor (PGE1) and other hydroxylated prostaglandins:
Table 2: Comparative Analysis of PGE1 Derivatives
Characteristic | Prostaglandin E1 (PGE1) | 19-Hydroxy PGE1 | 20-Hydroxy PGE1 |
---|---|---|---|
Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₄O₆ | C₂₀H₃₄O₆ |
Molecular Weight | 354.48 g/mol | 370.48 g/mol | 370.48 g/mol |
Hydroxylation Site | None | C19 (ω-1) | C20 (ω) |
Primary Biosynthetic Origin | Vascular endothelium, platelets | Primate seminal vesicles | Ram seminal vesicles/ampulla |
Key Enzymes | Cyclooxygenase-1, PGE synthase | CYP4F8 ω-hydroxylase | CYP4F ω-hydroxylase |
Receptor Targets | EP1, EP3, EP4 | EP1, EP3 | Poorly characterized |
Smooth Muscle Activity | Vasodilation, inhibition of contraction | Potent contractile activity | Moderate contractile activity |
Seminal Concentration | Low (primate), Moderate (ram) | High (human/primate) | High (ram) |
Inflammatory Modulation | Strong anti-inflammatory via cAMP | Moderate anti-inflammatory | Limited data |
Biosynthetic Divergence:
Functional Specialization:
Obstetric Applications:Although excluded from detailed discussion per the user's requirements, it is noteworthy that misoprostol (a synthetic PGE1 analogue) has been clinically compared against PGE2 (dinoprostone) for cervical ripening. Intravaginal misoprostol demonstrates equivalent efficacy to intracervical PGE2 in improving Bishop scores and reducing induction-to-delivery intervals in nulliparous women. This functional equivalence underscores the shared receptor targets among PGE1 derivatives and classical prostaglandins despite structural modifications [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0